2-Ethylhexyl pivalate

Description

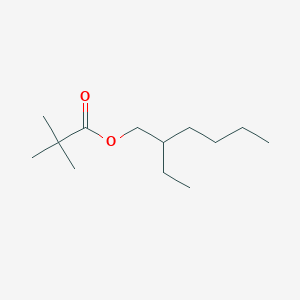

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-6-8-9-11(7-2)10-15-12(14)13(3,4)5/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGIWFWLKMKNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936882 | |

| Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16387-18-1 | |

| Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16387-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M55ILZ78FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethylhexyl Pivalate

Esterification Reaction Pathways for Pivalate (B1233124) Compounds

The formation of pivalate esters, including 2-Ethylhexyl pivalate, is achieved through several esterification pathways, ranging from traditional methods to more innovative approaches.

The most common method for producing this compound is through the direct esterification of pivalic acid and 2-ethylhexanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux conditions to facilitate the removal of water, which is a byproduct of the reaction. The general chemical equation for this reaction is:

Pivalic Acid + 2-Ethylhexanol ⇌ this compound + Water

The field of ester synthesis is continuously evolving, with a focus on developing more sustainable and efficient methods. numberanalytics.com Emerging strategies applicable to pivalate ester production include:

Microwave-Assisted Esterification: This technique utilizes microwave radiation to accelerate the reaction rate, often leading to shorter reaction times and improved energy efficiency compared to conventional heating. numberanalytics.com

Enzyme-Catalyzed Esterification: The use of enzymes, particularly lipases, as biocatalysts is a growing area of interest. numberanalytics.commedcraveonline.com This "green chemistry" approach offers high selectivity and operates under mild reaction conditions, reducing the formation of unwanted byproducts. medcraveonline.comnih.gov

Cross-Dehydrogenative Coupling (CDC) Reactions: Recent research has explored CDC reactions for the formation of aryl esters. labmanager.comeurekalert.org This method involves the activation of C-H bonds and can utilize environmentally benign oxidants like molecular oxygen. labmanager.comeurekalert.org While primarily focused on aryl esters, the principles could potentially be adapted for the synthesis of alkyl esters like this compound.

Palladium-Catalyzed C-H Activation: Breakthroughs in palladium catalysis have enabled the transformation of traditionally unreactive C-H bonds in ketones and esters, opening new avenues for their synthesis and modification. news-medical.net

These emerging strategies hold promise for the future of this compound production, offering potential improvements in terms of environmental impact, efficiency, and cost-effectiveness.

Catalytic Systems and Reaction Conditions in Pivalate Ester Synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the successful synthesis of this compound, influencing reaction rates, yields, and selectivity.

Both homogeneous and heterogeneous catalysts are employed in the synthesis of pivalate esters.

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically a liquid phase. uclouvain.bersc.org Common homogeneous catalysts for esterification include Brønsted acids like sulfuric acid and methane (B114726) sulfonic acid, as well as Lewis acids such as tin and titanium-based organometallic compounds. google.com While offering high activity and selectivity, a major drawback of homogeneous catalysts is the difficulty in separating them from the final product. rsc.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants. uclouvain.be An example is the use of macroporous ion-exchange resins like Amberlyst-15. researchgate.net Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, allowing for catalyst recycling and a cleaner product. mdpi.com Supported metal catalysts, such as platinum-molybdenum on a zirconium oxide support, have also been developed for related ester transformations. nih.gov

The choice between homogeneous and heterogeneous catalysis often involves a trade-off between activity, selectivity, and practical considerations like catalyst recovery and reuse. rsc.org

Table 1: Comparison of Homogeneous and Heterogeneous Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid, Organometallic compounds | High activity and selectivity, Milder reaction conditions | Difficult to separate from product, Potential for corrosion |

| Heterogeneous | Ion-exchange resins (e.g., Amberlyst-15), Supported metal oxides | Easy separation and recovery, Potential for continuous processes | Lower activity compared to homogeneous counterparts, Mass transfer limitations |

Biocatalysis, particularly the use of enzymes, has emerged as a sustainable and highly selective alternative for ester synthesis. nih.govnih.gov

Lipases: Lipases are the most commonly used enzymes for esterification. medcraveonline.com They can catalyze the reaction between pivalic acid and 2-ethylhexanol under mild conditions, often in solvent-free systems or in green solvents. medcraveonline.comnih.gov Immobilized lipases are particularly attractive as they can be easily recovered and reused, enhancing the economic viability of the process. nih.gov

The use of biocatalysts aligns with the principles of green chemistry by reducing energy consumption and waste generation. nih.gov

Mechanistic Studies and Kinetic Analysis of this compound Formation

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound.

Kinetic studies on the esterification of other carboxylic acids, such as succinic acid with ethanol, have been conducted using heterogeneous catalysts like Amberlyst-15. researchgate.net These studies often employ pseudo-homogeneous models to fit the experimental data and determine kinetic parameters. researchgate.net For pivalate esters, the steric hindrance of the bulky tert-butyl group on the pivalic acid can influence the reaction mechanism and rate. Mechanistic studies on the saponification (the reverse reaction of esterification) of pivalate esters have shown that the reaction can proceed through different pathways depending on the structure of the alcohol component. union.edu For instance, the saponification of secondary butyl pivaloate suggests a combination of acyl-oxygen and alkyl-oxygen bond cleavage. union.edu

In the context of catalytic synthesis, mechanistic investigations are vital. For example, in the palladium-catalyzed functionalization of esters, a specially designed ligand system helps the palladium catalyst bind to the ester more effectively, facilitating the breaking of C-H bonds. news-medical.net Similarly, theoretical studies on urethane (B1682113) formation catalyzed by bismuth pivalate have revealed complex kinetics where the turnover-limiting step is the migratory insertion of the isocyanate into the bismuth-oxygen (B8504807) bond. rsc.org While not directly on this compound formation, these studies provide valuable insights into the types of mechanistic pathways that could be involved.

Kinetic modeling is also essential for process optimization, especially in continuous flow systems. For instance, in the synthesis of di-(2-ethylhexyl) peroxydicarbonate in a microreactor, kinetic modeling helped to understand the reaction and optimize the process. researchgate.net Similar approaches could be applied to the continuous synthesis of this compound to enhance efficiency and yield.

Advanced Analytical Characterization of 2 Ethylhexyl Pivalate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of 2-ethylhexyl pivalate (B1233124), enabling its separation from complex mixtures and its accurate quantification. semanticscholar.org The choice of chromatographic method depends on the specific analytical goal, such as purity assessment or quantification in a particular matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile compounds like 2-ethylhexyl pivalate. This technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In GC, the compound is vaporized and separated from other components in a sample based on its boiling point and affinity for the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it into a unique pattern.

This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for unambiguous identification. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, with a prominent top peak at a mass-to-charge ratio (m/z) of 57, followed by significant peaks at m/z 70 and 71. nih.gov GC-MS is not only used for identification but also for quantifying the purity of this compound. By creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be accurately determined. shimadzu.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Primary Use | Identification and Purity Quantification | |

| NIST Number | 282336 | nih.gov |

| Key Mass Peaks (m/z) | 57 (Top Peak), 70 (2nd Highest), 71 (3rd Highest) | nih.gov |

Other Advanced Chromatographic Separations

While GC-MS is a cornerstone, other advanced chromatographic techniques are also employed in the analysis of esters like this compound. High-Performance Liquid Chromatography (HPLC) is a notable method, particularly when dealing with less volatile compounds or complex matrices. In some applications, this compound itself has been used as a solvent in HPLC due to its favorable characteristics.

For analyzing metabolites or degradation products of similar, more complex esters like di(2-ethylhexyl) phthalate (B1215562) (DEHP), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity for quantifying trace levels of compounds in challenging biological samples like urine or hair. nih.govnih.gov The principles of LC-MS/MS, involving liquid phase separation followed by mass spectrometric detection, are applicable for developing quantitative assays for this compound should the need arise in specific research contexts. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular architecture. uoa.grresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Both ¹H (proton) and ¹³C (carbon) NMR are used to resolve the structural details of this compound.

In the ¹H NMR spectrum, the signals correspond to the different types of protons in the molecule. For the 2-ethylhexyl group, characteristic signals would appear for the terminal methyl groups, the various methylene (B1212753) (CH₂) groups in the chain, and the methine (CH) proton at the branch point. researchgate.net The pivalate group is distinguished by a strong signal from the nine equivalent protons of the three methyl groups (a tert-butyl group). researchgate.net For a similar compound, cellulose (B213188) pivalate, the protons of the methyl groups show signals in the range of δ = 1.30-0.90 ppm. researchgate.net

The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. researchgate.net Each unique carbon atom gives a distinct signal, allowing for the confirmation of the 13 carbon atoms in this compound. The spectrum would clearly show the carbonyl carbon of the ester group, the carbons of the tert-butyl group, and the eight distinct carbons of the 2-ethylhexyl chain. nih.govresearchgate.net

| Structural Moiety | Proton Type | Predicted Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| Pivalate | -C(CH₃)₃ | ~1.0 - 1.3 | researchgate.net |

| 2-Ethylhexyl | Terminal -CH₃ | ~0.8 - 1.0 | researchgate.net |

| Chain -CH₂- | ~1.2 - 1.6 | researchgate.net | |

| -OCH₂- and -CH- | ~1.4 - 4.2 | researchgate.netresearchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) group. This peak typically appears in the region of 1730-1750 cm⁻¹. researchgate.net Other significant absorptions include the C-H stretching vibrations from the numerous alkyl groups, which are observed in the 2800-3000 cm⁻¹ range. researchgate.net The presence of the tert-butyl group can also give rise to characteristic bending vibrations around 1397 cm⁻¹ and 1367 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch | Alkyl groups | ~2870 - 2960 | researchgate.netresearchgate.net |

| C=O Stretch | Ester | ~1732 | researchgate.net |

| C-H Bend | t-butyl group | ~1367 - 1397 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net Unlike standard MS which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This high precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₃H₂₆O₂), the calculated monoisotopic mass is 214.19328 Da. nih.govchemspider.com HRMS analysis would confirm this exact mass, thereby verifying the molecular formula and distinguishing it from any potential isomers or impurities with different formulas. researchgate.net

Method Validation and Quantification Strategies

The reliable quantification of this compound in various matrices, such as raw materials, cosmetic formulations, or environmental samples, necessitates the use of thoroughly validated analytical methods. Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. The validation of methods for quantifying esters like this compound typically follows guidelines established by international bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). europa.euajpaonline.com The most common analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or other selective detectors. researchgate.net

The validation process assesses several key performance parameters to ensure the method is accurate, precise, and reliable. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.euajpaonline.com

While specific, detailed validation studies for this compound are not extensively published in public literature, data from studies on structurally similar compounds, such as other 2-ethylhexyl esters or phthalates commonly found in cosmetics and plastics, provide a strong indication of the expected performance of a validated method. nih.govmdpi.comrsc.org For instance, methods developed for di(2-ethylhexyl) phthalate (DEHP) and other fragrance esters are frequently based on GC-MS and HPLC, and their validation parameters serve as a relevant benchmark. nih.govmdpi.comthermofisher.com

Chromatographic Method Parameters

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. gcms.cz It offers excellent separation efficiency and definitive identification based on both retention time and mass spectrum. High-Performance Liquid Chromatography (HPLC), typically with UV or MS detection, is also applicable, especially for less volatile matrices or when derivatization is to be avoided. mdpi.comilacadofsci.com

A study on the determination of various phthalate esters in fragrances using GC-MS provides a relevant example of typical method parameters. nih.gov Similarly, an HPLC-UV method was developed and validated for determining bis(2-ethylhexyl) phthalate (DEHP) in alcoholic beverages, showcasing the applicability of liquid chromatography. mdpi.comresearchgate.net

Validation Parameters

The following sections detail the essential validation parameters with illustrative data from published methods for analogous ester compounds.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. europa.eu A linear relationship is typically evaluated by a linear regression analysis, and the correlation coefficient (r²) is expected to be close to 1.0.

For example, a validated HPLC-UV method for DEHP demonstrated excellent linearity over a concentration range of 0.3–1.5 mg/L. mdpi.com A GC-MS method for various plasticizers also showed strong linearity with correlation coefficients greater than 0.999 over a range of 5–500 ng/g. nih.gov

Table 1: Illustrative Linearity Data for Ester Analysis

This table presents typical linearity findings from validated analytical methods for esters similar to this compound, demonstrating the expected performance of such assays.

| Analyte/Method | Technique | Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Bis(2-ethylhexyl) phthalate (DEHP) | HPLC-UV | 0.3 - 1.5 mg/L | >0.99 | mdpi.com |

| Various Phthalates | GC-MS | 0.5 - 5.0 µg/mL | Not specified, but acceptable | researchgate.net |

| Regulated Plasticizers | GC-MS/MS | 5 - 500 ng/g | >0.999 | nih.gov |

| Isopropyl p-toluenesulfonate | HPLC-DAD | 0.25 - 20 µg/mL | 0.9999 | oatext.com |

Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. ajpaonline.com Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

For instance, a GC-MS method for phthalate esters in fragrances reported recoveries in the range of 94.9% to 105.6% with RSD values below 4.1%. nih.gov Another study on plasticizers using GC-MS/MS showed average recoveries between 91.8% and 122% with RSDs from 1.8% to 17.8%. nih.gov An HPLC method for a sulfonate ester demonstrated recoveries of 90.2% to 102.1% with a coefficient of variation (a measure of precision) of less than 7%. oatext.com

Table 2: Representative Accuracy and Precision Data for Ester Quantification

This table summarizes typical accuracy (as recovery) and precision (as RSD) results from validated methods for compounds analogous to this compound.

| Analyte/Method | Technique | Accuracy (Recovery %) | Precision (RSD %) | Reference |

|---|---|---|---|---|

| Phthalate Esters | GC-MS | 94.9 - 105.6% | ≤ 4.06% | nih.gov |

| Isopropyl p-toluenesulfonate | HPLC-DAD | 90.2 - 102.1% | < 7% | oatext.com |

| Regulated Plasticizers | GC-MS/MS | 91.8 - 122% | 1.8 - 17.8% | nih.gov |

| 84 Plastic FCM Substances | GC-MS | 70 - 115% | < 20% | nih.gov |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. chromatographyonline.com The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. europa.eu These values are crucial for analyzing trace levels of a substance, for example, as an impurity or a contaminant.

Validated methods for similar esters report LOQs in the low µg/mL to ng/g range. A GC-MS method for phthalates in fragrances had detection limits between 0.0010 and 0.0021 µg/mL. nih.gov An HPLC method for DEHP established an LOQ of 0.06 mg/L. mdpi.com For regulated plasticizers, a highly sensitive GC-MS/MS method achieved LOQs in the range of 54.1 to 76.3 ng/g. nih.gov

Table 3: Illustrative LOD and LOQ Values for Ester Analysis

This table provides examples of detection and quantification limits from validated methods for esters, indicating the sensitivity achievable for this compound analysis.

| Analyte/Method | Technique | LOD | LOQ | Reference |

|---|---|---|---|---|

| Phthalate Esters | GC-MS | 0.0010 - 0.0021 µg/mL | Not specified | nih.gov |

| Bis(2-ethylhexyl) phthalate (DEHP) | HPLC-UV | Not specified | 0.06 mg/L | mdpi.com |

| Regulated Plasticizers | GC-MS/MS | Not specified | 54.1 - 76.3 ng/g | nih.gov |

| Isopropyl p-toluenesulfonate | HPLC-DAD | 0.96 µg/g | 2.91 µg/g | oatext.com |

| Phthalates in Cosmetics | GC-MS | Not specified | 0.5 or 2.5 µg/g | researchgate.net |

Quantification Strategies

For the accurate quantification of this compound, a suitable calibration strategy is essential. The most common approach is the use of an external standard calibration, where a series of standard solutions of known concentrations are analyzed to generate a calibration curve. mpob.gov.my

To compensate for variations in sample preparation, extraction efficiency, and instrument response, the use of an internal standard (IS) is highly recommended. nih.gov An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. For the GC-MS analysis of this compound, a deuterated analog or another ester with similar chromatographic behavior, such as benzyl (B1604629) benzoate, could be a suitable choice. nih.gov The analyte's concentration is then determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against the calibration curve.

Applications and Functional Roles of 2 Ethylhexyl Pivalate

Research into Dermatological and Cosmetic Formulations (Emollient Properties)

2-Ethylhexyl pivalate (B1233124) is widely utilized in the cosmetics and personal care industry as an emollient. Current time information in Bangalore, IN. Its primary function is to soften and smooth the skin, providing a pleasant sensory experience in topical products. The compound's branched chemical structure contributes to a light, non-greasy texture that is highly desirable in formulations like lotions, creams, and sunscreens. Current time information in Bangalore, IN.

Research highlights its role in creating products with rapid skin absorption and favorable stability. Current time information in Bangalore, IN. Classified as an emollient in the Combined Inventory of Ingredients Employed in Cosmetic Products (EUCOSMETICS), its properties make it a functional alternative to silicones in some formulations, offering a smooth feel without a heavy residue. nih.gov Its physical characteristics are central to its performance as a skin conditioning agent.

Table 1: Physical and Chemical Properties of 2-Ethylhexyl Pivalate

| Property | Value |

| Molecular Formula | C₁₃H₂₆O₂ |

| Molecular Weight | 214.34 g/mol |

| Density | 0.867 g/cm³ |

| Boiling Point | 229.6°C at 760 mmHg |

| Flash Point | 95.1°C |

| Refractive Index | 1.431 |

This table contains data sourced from multiple chemical databases. Current time information in Bangalore, IN.lookchem.com

Exploration as a Chemical Intermediate in Advanced Materials Synthesis

The chemical structure of this compound allows it to serve as a versatile intermediate in the synthesis of more complex molecules. The ester linkage can undergo reactions such as hydrolysis and transesterification. Hydrolysis, facilitated by an acid or base catalyst, reverts the compound to its precursors, 2-ethylhexanol and pivalic acid. Transesterification allows for the exchange of the 2-ethylhexyl group with another alcohol, creating new esters.

This reactivity is crucial in advanced materials science. For instance, pivalate derivatives are utilized in sophisticated chemical reactions. Research has shown that potassium pivalate, which can be derived from pivalic acid, acts as a key component in palladium-catalyzed direct C–H cross-coupling reactions. researchgate.net These reactions are instrumental in creating complex molecules used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net The 2-ethylhexyl group is also common in materials for organic electronics, suggesting the potential for this compound to be a building block in the synthesis of functional materials for this sector.

Investigation in Polymer and Adhesive Technologies

In the realm of polymer science, this compound is primarily investigated and used for its function as a plasticizer. When added to polymer formulations, particularly polyvinyl chloride (PVC), it increases flexibility and workability by lowering the material's glass transition temperature. lookchem.com This makes the resulting plastic less brittle and more durable, suitable for products like flexible tubing and vinyl flooring. lookchem.com

Studies have shown that it exhibits good compatibility with various polymers, which is a critical factor for developing new materials with specific, tailored properties. For example, it has been explored as a coating agent to enhance the performance of nonwoven fabrics.

While direct use in adhesives is less documented, related compounds with the 2-ethylhexyl group are prevalent in the sector. For instance, pressure-sensitive adhesives have been formulated using polymers of di-2-ethylhexyl maleate (B1232345) and 2-ethylhexyl acrylate. google.comresearchgate.net These applications underscore the utility of the 2-ethylhexyl moiety in creating polymers with specific adhesive and cohesive properties, suggesting a potential area of exploration for this compound.

Emerging Industrial Uses and Market Trends

The market for this compound is influenced by trends in its primary application areas: cosmetics and plastics. In the personal care sector, there is a growing consumer demand for products with a light, non-greasy feel, positioning this compound as a valuable ingredient. The trend towards silicone-free formulations may also drive its use as an alternative emollient. futuremarketinsights.com

In the industrial sphere, the demand for plasticizers is a significant market driver. The market for the related plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is propelled by its use in PVC products for construction, automotive interiors, and packaging. transparencymarketresearch.com As industries face regulatory pressure concerning certain phthalates, there is an ongoing search for alternative plasticizers, which could present opportunities for compounds like this compound. mdpi.comresearchgate.net

An emerging and novel application for this compound is in environmental technology. Research has indicated its potential use in adsorbents designed for the separation and recovery of rare earth elements from aqueous solutions, functioning through an ion-exchange mechanism. This points to a new, high-value application area outside of its traditional roles.

Biological and Pharmacological Investigations of 2 Ethylhexyl Pivalate

Role in Traditional Medicinal Formulations (Unani Drug Context)

A thorough review of available information, including that pertaining to traditional medicine systems such as Unani, reveals no documented use of 2-ethylhexyl pivalate (B1233124) in medicinal formulations. mdpi.com Its history and application appear to be confined to industrial and chemical contexts rather than traditional healing practices.

Preclinical Evaluation and Mechanism of Action Studies

Preclinical evaluation of 2-ethylhexyl pivalate has primarily focused on its industrial applications rather than pharmacological effects. Its primary mechanism of action is identified as that of a solvent and a plasticizer.

As a plasticizer, it is incorporated into polymer formulations, such as polyvinyl chloride (PVC), to increase their flexibility and durability. The compound works by embedding itself between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature, thereby enhancing the material's workability. Studies have evaluated its performance in this capacity, demonstrating its effectiveness in improving the mechanical properties of polymers under various temperature conditions.

In a different application, this compound has been investigated for its potential use in environmental contexts, specifically as a component of adsorbents designed for the recovery of rare earth elements from aqueous solutions through ion-exchange processes.

It is important to note that while there is information on the toxicological effects of structurally related compounds like di(2-ethylhexyl) phthalate (B1215562) (DEHP), specific preclinical pharmacological studies detailing the biological mechanism of action of this compound on living organisms are not extensively available in the current body of scientific literature. researchgate.netresearchgate.net

Environmental Fate and Degradation of 2 Ethylhexyl Pivalate

Environmental Distribution and Persistence in Ecosystems

The environmental journey of the chemical compound 2-Ethylhexyl pivalate (B1233124), like many industrial chemicals, is dictated by its physical and chemical properties, which influence its distribution across various environmental compartments and its persistence within ecosystems. While specific comprehensive environmental monitoring data for 2-Ethylhexyl pivalate is limited, its behavior can be inferred from its structural characteristics and by examining related ester compounds, such as phthalates.

This compound possesses low water solubility and a high predicted boiling point of approximately 229.6°C, which suggests it is not highly mobile in aqueous environments and is relatively non-volatile under typical environmental conditions. Its distribution in the environment is likely governed by partitioning behavior. For instance, a structurally analogous compound, di(2-ethylhexyl) phthalate (B1215562) (DEHP), is known to be widely distributed, with estimates suggesting that approximately 42.8% eventually partitions to terrestrial soil, 40% to aquatic sediments, and about 17% to the air. dcceew.gov.au Given its lipophilic nature, indicated by a high octanol-water partition coefficient (log Kow), this compound is expected to adsorb to organic matter in soil and sediment, limiting its transport in water but leading to its accumulation in these compartments. umweltbundesamt.de

The persistence of a chemical is its resistance to degradation. oup.com Ester compounds, in general, can be subject to various degradation processes. However, pivalate esters are noted for being unusually resistant to hydrolysis, a key degradation pathway. wikipedia.orgwikipedia.org This resistance is attributed to the steric hindrance provided by the bulky tert-butyl group adjacent to the ester linkage. This structural feature suggests that this compound may exhibit a degree of persistence in the environment, particularly in abiotic conditions. The persistence of organophosphate esters, another class of industrial esters, has been shown to be greater in soil and sediment compared to air, where degradation rates are significantly slower. tandfonline.com This suggests that compartments where this compound is likely to accumulate—soil and sediment—may also be where it persists the longest.

| Property | Value/Characteristic | Implication for Environmental Distribution and Persistence |

| Water Solubility | Low | Low mobility in aqueous systems; tends to partition to other media. |

| Boiling Point | High (~229.6°C) | Low volatility; likely to remain in soil and water rather than volatilizing into the atmosphere. |

| Persistence of Pivalate Esters | Resistant to hydrolysis wikipedia.orgwikipedia.org | Potentially longer half-life in the environment compared to other esters. |

| Expected Environmental Sinks | Soil and Sediment | Adsorbs to organic matter, leading to accumulation in these compartments. |

Biotransformation and Biodegradation Pathways of Ester Compounds

The primary route for the biological breakdown of ester compounds in the environment is through microbial action. bohrium.com Aerobic biodegradation is a significant mineralization process for many esters, including phthalate esters, which are structurally related to this compound. bohrium.comnih.gov

The typical initial step in the biodegradation of ester compounds is the enzymatic hydrolysis of the ester bond, catalyzed by esterases produced by various microorganisms. nih.gov This cleavage results in the formation of the parent alcohol and carboxylic acid. nih.gov For this compound, this initial biotransformation step would yield 2-ethylhexanol and pivalic acid.

Subsequent degradation depends on the ability of microorganisms to utilize these breakdown products as a source of carbon and energy. bohrium.com Studies on the biodegradation of di(2-ethylhexyl) phthalate (DEHP) by bacterial consortia have shown that degradation proceeds through a de-esterification pathway. nih.govresearchgate.net In this process, DEHP is first hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid. nih.govmdpi.com The phthalic acid is then further metabolized, often through ring cleavage, eventually leading to mineralization into carbon dioxide and water. nih.gov

It is common for complex organic compounds to be degraded by a consortium of microorganisms, where different species carry out different steps in the degradation pathway. iwaponline.com For example, in the degradation of dimethyl isophthalate, one bacterial species was found to perform the initial hydrolysis, while another transformed the subsequent intermediate. iwaponline.com While specific studies on the biodegradation of this compound are not widely available, it is plausible that its breakdown would follow a similar pattern, starting with hydrolysis and followed by the degradation of its constituents, 2-ethylhexanol and pivalic acid, by capable microorganisms. The efficiency of this biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of other carbon sources. nih.govmdpi.com

| Compound Family | General Biodegradation Pathway | Key Enzymes | Initial Products of this compound Biodegradation |

| Ester Compounds | Enzymatic hydrolysis of the ester bond, followed by metabolism of the resulting alcohol and carboxylic acid. nih.gov | Esterases nih.gov | 2-Ethylhexanol and Pivalic Acid |

| Phthalate Esters (e.g., DEHP) | Stepwise hydrolysis to monoester, then to phthalic acid, followed by aromatic ring cleavage and mineralization. nih.govmdpi.com | Esterases, Dioxygenases nih.gov | Not Applicable |

Photodegradation and Hydrolytic Stability under Environmental Conditions

In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the breakdown of chemical compounds in the environment. oup.com

Hydrolytic Stability: Hydrolysis is a chemical reaction with water that can break down certain compounds. For esters, this process cleaves the ester bond to produce an alcohol and a carboxylic acid. In the case of this compound, hydrolysis would yield 2-ethylhexanol and pivalic acid. However, esters of pivalic acid are known to be particularly resistant to hydrolysis. wikipedia.orgwikipedia.org This stability is attributed to the steric hindrance of the bulky tert-butyl group, which shields the ester linkage from nucleophilic attack by water. Studies on the alkaline hydrolysis of ethylene (B1197577) dipivalate showed that this steric effect leads to a significant decrease in the rate of hydrolysis compared to less hindered esters. While hydrolysis can be catalyzed by acids or bases, the inherent stability of the pivalate ester structure suggests that under typical environmental pH conditions (around 3-5 in atmospheric water and neutral in many surface waters), the hydrolytic degradation of this compound is likely to be a slow process.

Photodegradation: Photodegradation involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. For many organic pollutants in aquatic systems, indirect photodegradation is a significant pathway. acs.org Substances like dissolved organic matter, including humic substances, can act as photosensitizers, absorbing sunlight and producing reactive oxygen species (ROS) and excited triplet states that can then degrade the pollutant. acs.orgacs.org

While specific photodegradation studies on this compound are scarce, research on phthalate esters indicates that they can undergo photodegradation in surface waters. acs.orgnih.gov For instance, the photodegradation of some phthalates follows first-order kinetics and can be influenced by the presence of photosensitizers. acs.org It is recommended that the stability of this compound be assessed by exposure to UV light to determine potential degradation pathways.

| Degradation Process | Description | Relevance to this compound |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | Expected to be slow due to the steric hindrance of the pivalate group. wikipedia.orgwikipedia.org |

| Photodegradation | Breakdown initiated by the absorption of light energy. | May occur, potentially through indirect mechanisms involving environmental photosensitizers. acs.org |

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues at a level higher than the surrounding medium. The potential for a chemical to bioaccumulate is a key factor in assessing its environmental risk.

A primary indicator of bioaccumulation potential is the octanol-water partition coefficient (log Kow), which measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. umweltbundesamt.de Chemicals with a high log Kow are more likely to accumulate in the fatty tissues of organisms. The computed XLogP3 value, an estimate of the log Kow, for this compound is 4.6. nih.gov Generally, substances with a log Kow greater than 3 are considered to have some bioaccumulation potential, while those exceeding 5 are of higher concern. The value of 4.6 suggests that this compound has a moderate to high potential for bioaccumulation.

Studies on the structurally similar compound di(2-ethylhexyl) phthalate (DEHP) have shown that it can bioconcentrate in aquatic organisms. cdc.gov However, these studies also indicate that rapid metabolism of DEHP in higher organisms appears to prevent significant biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cdc.gov The potential for bioaccumulation of this compound in ecological systems warrants further investigation, but its high log Kow value suggests it is a possibility.

| Parameter | Value for this compound | Indication of Bioaccumulation Potential |

| XLogP3 (estimated log Kow) | 4.6 nih.gov | Moderate to High |

| Bioconcentration Factor (BCF) | Data not available | Potential for bioconcentration based on high log Kow. |

Regulatory Frameworks and Risk Assessment Research for 2 Ethylhexyl Pivalate

Methodologies for Exposure Assessment in Research Contexts

Specific research detailing methodologies for the environmental or biological exposure assessment of 2-Ethylhexyl pivalate (B1233124) is not widely available in public scientific literature. Unlike structurally related but chemically distinct compounds such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have been the subject of numerous exposure studies, 2-Ethylhexyl pivalate has not been a significant focus of human biomonitoring or environmental monitoring research. nih.govnih.govresearchgate.netmdpi.com

In the absence of dedicated studies, exposure assessment for this compound would likely adapt standard analytical chemistry techniques used for other organic esters. Methodologies such as High-Performance Liquid Chromatography (HPLC), potentially coupled with mass spectrometry (MS), are commonly employed for the detection and quantification of similar compounds in various environmental and biological matrices. nih.govresearchgate.net

Interestingly, research highlights the use of this compound within analytical chemistry itself, where it can serve as a solvent in HPLC applications or be used in sample preparation techniques to facilitate the extraction and analysis of other environmental contaminants. This application underscores its properties as a stable solvent but is distinct from its role as a target analyte in exposure studies. Should the need for monitoring arise, these established analytical principles could form the basis for developing specific and validated exposure assessment methods.

Compliance with International Chemical Registration and Evaluation Programs

This compound is listed on several international chemical inventories, indicating its compliance with the regulatory frameworks of numerous countries. A key aspect of its regulatory profile is its registration under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation.

The European Chemicals Agency (ECHA) has received notifications for this substance, and according to information submitted in at least one REACH registration, it does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov This lack of a hazard classification is a significant piece of its regulatory identity.

The following table summarizes the registration status of this compound across various international programs.

Interactive Data Table: International Registration Status of this compound

| Identifier Type | Identifier | Program/Authority | Notes |

| CAS Number | 16387-18-1 | Chemical Abstracts Service | Universal identifier for the chemical substance. nih.gov |

| EC Number | 240-437-6 | European Community | Identifier for substances within the European Union. nih.gov |

| EU REACH | Registered | European Chemicals Agency (ECHA) | Reported as not meeting GHS hazard criteria in a registration dossier. nih.gov |

| USA TSCA | Listed | Environmental Protection Agency (EPA) | Listed on the Toxic Substances Control Act Inventory. |

| USA DSSTox | DTXSID70936882 | Environmental Protection Agency (EPA) | Included in the Distributed Structure-Searchable Toxicity Database. nih.gov |

| Japan Nikkaji | J286.882B | Japan Chemical Substance Dictionary | Listed on the national chemical inventory. nih.gov |

| Vietnam | Not Listed | Vietnam National Chemical Inventory | Not found on the national inventory as of May 2023. chemicalbook.com |

Research on Health-Protective Measures in Laboratory and Industrial Settings

Research into specific health-protective measures for this compound is limited. Therefore, guidance on its safe handling is derived from standard principles of industrial hygiene and safety, as outlined in material safety data sheets (MSDS). chemicalbook.com These measures are designed to minimize exposure and ensure safety in occupational settings where the chemical is handled.

The primary recommended health-protective measures focus on engineering controls, appropriate personal protective equipment (PPE), and safe handling practices.

Interactive Data Table: Recommended Health-Protective Measures for this compound

| Category | Measure | Specific Recommendations and Research Findings |

| Engineering Controls | Ventilation | Handle in a well-ventilated area. Use of local exhaust ventilation is recommended to control vapors and mists at the source. chemicalbook.com |

| Containment | For industrial processes, use in a closed system where possible to minimize releases. chemicalbook.com | |

| Personal Protective Equipment (PPE) | Hand Protection | Wear chemical-impermeable gloves tested for resistance to this substance. chemicalbook.com |

| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles to prevent eye contact. chemicalbook.com | |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact. chemicalbook.com | |

| Respiratory Protection | If ventilation is inadequate, a self-contained breathing apparatus may be necessary. chemicalbook.com | |

| Hygiene and Handling Practices | General Hygiene | Practice good industrial hygiene. Avoid breathing vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. chemicalbook.com |

| Storage | Keep in suitable, closed containers. Store away from all sources of ignition. chemicalbook.com | |

| Spill Management | For spills, prevent the chemical from entering drains. Absorb with inert material and collect for disposal. Ensure adequate ventilation in the cleanup area. chemicalbook.com | |

| First Aid | Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. chemicalbook.com |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. chemicalbook.com | |

| Eye Contact | Rinse eyes with pure water for at least 15 minutes. chemicalbook.com | |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. chemicalbook.com |

These guidelines are based on the principle of prudent avoidance of exposure, which is standard practice for chemicals that lack a comprehensive toxicological database.

Future Research Directions and Unanswered Questions for 2 Ethylhexyl Pivalate

Development of Sustainable Synthesis and Production Routes

The traditional synthesis of 2-Ethylhexyl pivalate (B1233124) involves the esterification of 2-ethylhexanol with pivalic acid, often utilizing acid catalysts like sulfuric acid. Future research is increasingly focused on developing more sustainable and environmentally benign production methods.

One promising area is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of other esters, such as 2-ethylhexyl palmitate, offering advantages like milder reaction conditions and reduced waste. researchgate.net Research into the application of immobilized lipases for the synthesis of 2-Ethylhexyl pivalate could lead to more energy-efficient and selective production processes. nih.govnih.gov The use of advanced reactor technologies, such as rotating packed bed reactors, has shown potential in intensifying the mass transfer for the enzymatic synthesis of related esters, which could be applicable to this compound production to enhance yield and reduce reaction times. nih.gov

Another key aspect of sustainable production is the utilization of renewable feedstocks. Recent advancements have led to the production of 2-ethylhexanol from renewable, biomass-based sources. perstorp.comadhesives.orgresearchgate.netfuelsandlubes.comcoatingsworld.com Similarly, research is exploring the production of pivalic acid from biomass. rsc.org The integration of these bio-based precursors into the synthesis of this compound would significantly reduce its carbon footprint and dependence on fossil fuels. fuelsandlubes.com

Future research in this area should focus on optimizing the enzymatic synthesis of this compound, exploring a wider range of robust enzymes, and developing integrated processes that utilize renewable feedstocks for both the alcohol and acid components.

In-depth Exploration of Biological Activities and Therapeutic Applications

Preliminary studies have indicated that this compound possesses certain biological activities, opening up avenues for further investigation into its therapeutic potential. The compound has demonstrated antibacterial and antimutagenic properties, as well as the ability to inhibit the enzyme acetylcholinesterase.

The observed antibacterial efficacy against pathogens like Pseudomonas aeruginosa warrants a more in-depth exploration of its mechanism of action. Future studies should aim to identify the specific cellular targets and pathways affected by this compound in bacteria.

The antimutagenic activity of this compound, particularly its ability to inhibit mutations induced by mutagens, suggests a potential role as a chemopreventive agent. The mechanism of this antimutagenic action is an important area for future research. It could involve the direct inactivation of mutagens, protection of DNA from damage, or modulation of cellular repair mechanisms. nih.govcore.ac.ukjmbfs.orgagriculturejournals.cz

Furthermore, the inhibition of acetylcholinesterase, a key enzyme in the nervous system, by this compound suggests potential neurological effects that require further characterization. While this could have therapeutic implications, it also necessitates a thorough toxicological assessment. nih.gov Although in-vivo studies on this compound are limited, research on related compounds like di(2-ethylhexyl) phthalate (B1215562) (DEHP) has shown various biological effects, underscoring the need for comprehensive in-vivo testing of this compound to understand its physiological impact. who.int

Future research should focus on detailed mechanistic studies of its biological activities, in-vivo efficacy and safety evaluations, and the exploration of its potential as a lead compound for the development of new therapeutic agents.

Advancements in Analytical Detection and Monitoring Technologies

The ability to accurately detect and quantify this compound in various matrices is crucial for environmental monitoring, quality control, and biological studies. Current analytical methods for related compounds primarily rely on techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govpaint.org

Future research should focus on developing more advanced and sensitive analytical methods for this compound. This includes the development of novel sample preparation techniques to handle complex matrices such as environmental samples and biological tissues. nih.govscience.govmdpi.com The use of deep eutectic solvents (DESs) as green and efficient extraction solvents is a promising area of exploration. mdpi.comresearchgate.net

Another key research direction is the development of novel sensor technologies for the rapid and on-site detection of this compound. Electrochemical sensors, including those based on molecularly imprinted polymers (MIPs), offer the potential for high selectivity and sensitivity. google.combeilstein-journals.orgabo.fimdpi.comresearchgate.net Research into designing ionophores or recognition elements specific to the pivalate moiety could lead to the creation of dedicated sensors for this compound. beilstein-journals.orgabo.fi

The following table summarizes some of the analytical techniques that could be further developed for this compound detection:

| Analytical Technique | Potential Advancements for this compound Detection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Development of more sensitive detectors and optimization of chromatographic conditions for trace analysis. |

| High-Performance Liquid Chromatography (HPLC) | Exploration of new stationary phases and mobile phases for improved separation from complex matrices. |

| Electrochemical Sensors | Design of specific ionophores and molecularly imprinted polymers for high-selectivity detection. |

| Advanced Sample Preparation | Application of green extraction techniques like deep eutectic solvents and solid-phase microextraction. |

Comprehensive Environmental Lifecycle Assessment and Remediation Strategies

The environmental fate and transport of this compound are largely unknown. industrialchemicals.gov.auresearchgate.net Research is required to determine its persistence in soil and water, its potential for long-range transport, and its degradation pathways under various environmental conditions. researchgate.netcdc.gov Studies on related compounds suggest that the alkyl chain length and branching can influence biodegradability. nih.gov The degradation products of this compound need to be identified to fully understand its environmental impact. europa.eu

In terms of remediation, research into the biodegradation of this compound is a key priority. Studies on the biodegradation of the structurally related di(2-ethylhexyl) phthalate (DEHP) have identified various microorganisms capable of breaking it down. researchgate.netnih.gov Similar research is needed to isolate and characterize microbial consortia or enzymes that can effectively degrade this compound in contaminated soil and water.

The following table outlines key areas for future research in the environmental assessment of this compound:

| Research Area | Key Unanswered Questions |

| Lifecycle Assessment (LCA) | What is the cradle-to-grave environmental impact of this compound produced from both fossil-based and renewable feedstocks? |

| Environmental Fate and Transport | How does this compound partition between air, water, and soil? What is its potential for long-range atmospheric transport? industrialchemicals.gov.auresearchgate.net |

| Biodegradation | What are the primary aerobic and anaerobic biodegradation pathways of this compound? What are the key microbial species involved? |

| Remediation Strategies | Can bioremediation techniques, such as bioaugmentation and biostimulation, be effectively used to clean up sites contaminated with this compound? |

Novel Applications in Advanced Functional Materials

Beyond its current use as a plasticizer and emollient, this compound has the potential to be incorporated into a new generation of advanced functional materials. Its unique molecular structure, with a bulky pivalate group and a flexible ethylhexyl chain, can impart specific properties to polymers and other materials.

Future research could explore the use of this compound as a functional additive in the development of "smart polymers" that respond to external stimuli. Its influence on the glass transition temperature and mechanical properties of polymers could be harnessed to create materials with tunable characteristics.

In the realm of high-performance materials, this compound could find applications in specialty coatings and lubricants. google.comeuropa.eu Its thermal stability and low volatility make it a candidate for formulations that require durability under extreme conditions. For instance, copolymers incorporating 2-ethylhexyl acrylate, a related monomer, are used in various coatings to enhance properties like water resistance and flexibility. paint.orggantrade.com

Furthermore, the ability of this compound to act as a solvent and its interaction with metal ions suggest potential applications in areas such as extraction and separation technologies. Its use as a component in adsorbent materials for the recovery of rare earth elements is an emerging field that warrants further investigation.

The development of novel polymers and composites containing this compound could lead to materials with enhanced performance for a variety of applications, from advanced textiles to electronic components.

Q & A

Q. What are the established synthetic methodologies for 2-ethylhexyl pivalate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification between pivalic acid (2,2-dimethylpropanoic acid) and 2-ethylhexanol, typically catalyzed by acid catalysts like sulfuric acid or immobilized lipases. Optimization involves controlling stoichiometric ratios, temperature (e.g., 80–120°C), and catalyst loading. Advanced reactors, such as rotating packed bed reactors (RPBRs), enhance mass transfer efficiency, reducing reaction time and improving yield . Post-synthesis, purification via vacuum distillation or chromatography ensures high purity (>98%), validated by GC-MS or NMR .

Q. What analytical techniques are most reliable for characterizing this compound, and how should data reproducibility be ensured?

Key techniques include:

- GC-MS : For identifying retention indices (e.g., RI 2313) and quantifying purity .

- FT-IR : To confirm ester carbonyl stretches (~1740 cm⁻¹) and alkyl group vibrations.

- NMR : ¹H and ¹³C NMR resolve structural details (e.g., δ 0.85–1.60 ppm for branched alkyl groups) .

Reproducibility requires standardized protocols for subsampling (e.g., incremental splitting to minimize heterogeneity) and calibration with certified reference materials .

Q. How does this compound behave under varying environmental conditions, and what stability assays are recommended?

The compound exhibits low water solubility and high thermal stability (predicted boiling point: ~229.6°C). Stability assays should include:

- Hydrolytic stability : Tested in buffered solutions (pH 3–11) at 25–60°C, monitored via HPLC.

- Oxidative stability : Expose to UV light or radical initiators (e.g., AIBN) to assess degradation pathways.

Storage recommendations: Room temperature in inert atmospheres to prevent ester hydrolysis .

Advanced Research Questions

Q. What mechanistic insights exist for catalytic systems used in this compound synthesis, and how do carboxylate ligands enhance efficiency?

Carboxylate-assisted transition-metal catalysis (e.g., Pd, Ru) enables C-H bond activation in ester precursors, improving regioselectivity. For example, carboxylate ligands facilitate concerted metalation-deprotonation (CMD) pathways, lowering activation energy and enabling milder reaction conditions. Computational studies (DFT) and kinetic isotope effects (KIEs) are critical for validating these mechanisms .

Q. How can this compound be applied in ecological studies, such as insect behavior modulation?

In entomological research, this compound acts as a semiochemical. For example, it is identified in Broussonetia papyrifera fruit volatiles, attracting Bactrocera tau females. Methodologies include:

Q. How should researchers address contradictions in reported physicochemical data (e.g., density, boiling point) for this compound?

Discrepancies often arise from impurities or methodological variability. Resolve by:

- Interlaboratory validation : Compare data across multiple labs using standardized ASTM/ISO protocols.

- Error propagation analysis : Quantify uncertainties in measurement tools (e.g., ±0.06 g/cm³ for density predictions) .

- Computational validation : Use quantum mechanical calculations (e.g., COSMO-RS) to predict properties and cross-check experimental values .

Q. What role does this compound play in surfactant-based formulations for drug delivery systems?

As a nonionic surfactant, it improves solubility of hydrophobic APIs in nanoemulsions. Key studies involve:

- Phase behavior analysis : Construct ternary phase diagrams with water, oil, and surfactant.

- Dynamic light scattering (DLS) : Monitor droplet size (e.g., 50–200 nm) and stability over time.

- In vitro release assays : Use Franz diffusion cells to evaluate drug permeation rates .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioassays?

Q. How can researchers mitigate batch-to-batch variability in industrial-scale synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FT-IR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize factors (catalyst loading, temperature) using response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.